molecular formula C12H15FN2O B1482691 1-Benzyl-3-fluoropyrrolidine-3-carboxamide CAS No. 2098033-08-8

1-Benzyl-3-fluoropyrrolidine-3-carboxamide

Cat. No.: B1482691
CAS No.: 2098033-08-8
M. Wt: 222.26 g/mol
InChI Key: FWXAVFBYVKPAJP-UHFFFAOYSA-N
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Description

1-Benzyl-3-fluoropyrrolidine-3-carboxamide is a chemical compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 g/mol. This compound is characterized by its benzyl group attached to a fluorinated pyrrolidine ring, which is further substituted with a carboxamide group. It is a versatile compound that finds applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-fluoropyrrolidine-3-carboxamide can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with a fluorinated pyrrolidine derivative under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, and is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-fluoropyrrolidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound, such as the benzyl group and the carboxamide group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of benzyl alcohol or benzaldehyde, depending on the extent of oxidation.

  • Reduction: Reduction reactions can produce 1-Benzyl-3-fluoropyrrolidine-3-carboxylate or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Benzyl-3-fluoropyrrolidine-3-carboxamide has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying biological processes and interactions. In medicine, it has potential therapeutic applications, such as in the development of new drugs. In industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-Benzyl-3-fluoropyrrolidine-3-carboxamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Benzyl-3-fluoropyrrolidine-3-carboxamide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 1-Benzyl-3-methylpyrrolidine-3-carboxamide

  • 1-Benzyl-3-aminopyrrolidine-3-carboxamide

  • 1-Benzyl-3-chloropyrrolidine-3-carboxamide

These compounds share the benzyl group and pyrrolidine ring but differ in the substituents on the pyrrolidine ring, leading to variations in their chemical and biological properties.

Biological Activity

1-Benzyl-3-fluoropyrrolidine-3-carboxamide, a compound of interest in medicinal chemistry, exhibits significant biological activity, particularly in the modulation of enzymatic functions and cellular processes. This article synthesizes current research findings on its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound is characterized by the presence of a fluorine atom and a carboxamide group. These structural features enhance its ability to form hydrogen bonds, crucial for interactions with biological targets such as enzymes and proteins. The fluorine atom notably increases the compound's binding affinity to specific enzymes, potentially leading to enzyme inhibition or activation.

The compound plays a critical role in biochemical reactions due to its interactions with various enzymes, proteins, and biomolecules. The fluorine atom enhances binding affinity, which can lead to significant enzyme inhibition or activation. For example, it has been shown to interact with kinases and proteases involved in metabolic pathways, stabilizing the enzyme-substrate complex through hydrogen bonding and hydrophobic interactions.

Cellular Effects

Research indicates that this compound significantly influences cellular processes. It modulates cell signaling pathways such as the MAPK/ERK pathway, affecting gene expression and cellular proliferation. In vitro studies suggest that the compound alters gene expression patterns in response to varying dosages, indicating a dose-dependent effect on cell function. At lower doses, it may enhance enzymatic activity without inducing toxicity, while higher doses could lead to adverse effects.

Molecular Mechanisms

The biological effects of this compound are mediated through specific binding interactions with target biomolecules. The enhanced selectivity and binding affinity due to the fluorine atom allow the compound to inhibit kinase activity by occupying active sites and preventing substrate phosphorylation.

In Vitro Studies

In laboratory settings, the stability of this compound under physiological conditions has been documented. In vitro studies have demonstrated its relatively stable nature with minimal degradation over time. The compound's effects on cellular functions have been observed to vary with dosage in animal models; at low doses, it modulates enzyme activity without significant toxicity.

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound exhibits unique properties that could be advantageous in drug development. For instance, its structural analogs have shown varying degrees of biological activity against specific targets such as PD-L1 inhibitors .

CompoundBiological ActivityIC50 (nM)Mechanism of Action
This compoundModulation of kinase activityVaries with dosageEnzyme inhibition via active site occupation
BMS1166PD-L1 inhibitionLow single-digitDisruption of PD-1/PD-L1 binding
CFI-400945Antitumor activity0.64 μMInhibition of tumor growth via kinase pathways

Properties

IUPAC Name

1-benzyl-3-fluoropyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-12(11(14)16)6-7-15(9-12)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXAVFBYVKPAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(=O)N)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Benzyl-3-fluoropyrrolidine-3-carboxamide
1-Benzyl-3-fluoropyrrolidine-3-carboxamide
1-Benzyl-3-fluoropyrrolidine-3-carboxamide
1-Benzyl-3-fluoropyrrolidine-3-carboxamide
1-Benzyl-3-fluoropyrrolidine-3-carboxamide
1-Benzyl-3-fluoropyrrolidine-3-carboxamide

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